molecular formula C21H22ClN3O B7601950 (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone

(4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone

Cat. No.: B7601950
M. Wt: 367.9 g/mol
InChI Key: IPDKZVHUILQKGN-UHFFFAOYSA-N
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Description

The compound (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is a complex organic molecule that combines a piperazine ring with an indole moiety

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-14-15(2)23-19-8-7-16(13-17(14)19)21(26)25-11-9-24(10-12-25)20-6-4-3-5-18(20)22/h3-8,13,23H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDKZVHUILQKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Indole-2,3-diones

    Reduction: Reduced indole derivatives

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives

Scientific Research Applications

Chemistry

In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It has been investigated for its potential as an antidepressant, anxiolytic, and antipsychotic agent due to its ability to interact with serotonin and dopamine receptors .

Industry

In the pharmaceutical industry, this compound is used in the research and development of new therapeutic agents. Its ability to modulate neurotransmitter activity makes it a valuable candidate for treating neurological disorders .

Mechanism of Action

The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to produce therapeutic effects. The compound’s indole moiety allows it to bind effectively to these receptors, influencing mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-chlorophenyl)piperazin-1-yl)(1H-indol-3-yl)methanone
  • (4-(2-chlorophenyl)piperazin-1-yl)(2-methyl-1H-indol-5-yl)methanone
  • (4-(2-chlorophenyl)piperazin-1-yl)(3,4-dimethyl-1H-indol-5-yl)methanone

Uniqueness

Compared to similar compounds, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is unique due to the specific positioning of the methyl groups on the indole ring. This structural feature can influence its binding affinity and selectivity for neurotransmitter receptors, potentially leading to different pharmacological profiles and therapeutic effects .

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